1a-Acetylmitomycin C

Lipid solubility Partition coefficient Formulation pre-screening

1a-Acetylmitomycin C is a semi‑synthetic, 1a‑position acetylated derivative of the antitumor antibiotic mitomycin C, belonging to the mitosane class of DNA‑alkylating agents. First disclosed in US patent US 3,514,452 and characterised by the molecular formula C₁₇H₂₀N₄O₆ (MW 376.4 g·mol⁻¹), the compound serves as both an analytical reference standard for impurity profiling in mitomycin C drug substance analysis and as a key intermediate for further derivatisation.

Molecular Formula C17H20N4O6
Molecular Weight 376.4 g/mol
CAS No. 1102-95-0
Cat. No. B093537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1a-Acetylmitomycin C
CAS1102-95-0
Synonyms1a-acetylmitomycin C
Molecular FormulaC17H20N4O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N
InChIInChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1
InChIKeyRLPARBOQTNGFMR-XEACYCJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1a-Acetylmitomycin C (CAS 1102-95-0): A Mitomycin C Derivative with Distinct Degradation and Solubility Properties


1a-Acetylmitomycin C is a semi‑synthetic, 1a‑position acetylated derivative of the antitumor antibiotic mitomycin C, belonging to the mitosane class of DNA‑alkylating agents [1]. First disclosed in US patent US 3,514,452 and characterised by the molecular formula C₁₇H₂₀N₄O₆ (MW 376.4 g·mol⁻¹), the compound serves as both an analytical reference standard for impurity profiling in mitomycin C drug substance analysis and as a key intermediate for further derivatisation [2][3]. Its procurement is driven by the need for a structurally defined, lower‑toxicity mitomycin congener that retains DNA‑reactive functionality while offering divergent physicochemical behaviour relative to the parent compound [4].

Why Generic Mitomycin Analogs Cannot Replace 1a-Acetylmitomycin C in Degradation Mechanism Studies and Lipid‑Partitioning‑Dependent Assays


The 1a‑position acetylation of mitomycin C chemically masks the aziridine nitrogen that governs both the pH‑dependent activation of the parent molecule and its aqueous degradation pathway [1]. This single‑point modification abolishes the protonation‑switch mechanism that in mitomycin C dictates the stereochemical outcome of mitosene formation, while simultaneously increasing the butanol/water partition coefficient by approximately 52% [2][3]. Consequently, substitution with mitomycin C, porfiromycin, or N7‑acetylmitomycin C (a positional isomer with a fundamentally different reductive potential of –0.55 V vs. –0.81 V for mitomycin C [4]) introduces uncontrolled variables in any experiment where degradation stereochemistry, lipid‑phase partitioning, or enzymatic reduction rate is a critical parameter.

Quantitative Differentiation Evidence for 1a-Acetylmitomycin C Versus Mitomycin C and Positional Isomers


Butanol/Water Partition Coefficient: 1.52‑Fold Higher Lipid Affinity Than Mitomycin C

1a‑Acetylmitomycin C exhibits a distribution quotient (butanol/water, 1:1 v/v, 25°C) of 3.749, compared with 2.471 for mitomycin C, representing a 1.52‑fold (≈52%) increase in lipid‑phase partitioning [1]. This head‑to‑head measurement, taken from the same patent table (DE 2459616 A1, Table II), also benchmarks the compound against 1a‑butyrylmitomycin C (4.402; +78% vs. mitomycin C), establishing a clear structure‑property relationship wherein increasing 1a‑acyl chain length progressively enhances lipophilicity [1].

Lipid solubility Partition coefficient Formulation pre-screening

Degradation Stereochemistry: pH‑Independent 1,2‑Z‑Mitosene Formation Contrasts with Mitomycin C

Underberg et al. (1993) demonstrated that during acid‑catalyzed degradation of 1a‑acetylmitomycin C, 1,2‑Z‑mitosenes predominate over the entire studied pH range, whereas mitomycin C degradation stereochemistry is governed by the protonation status of the aziridine nitrogen, yielding pH‑dependent mixtures [1]. This qualitative difference—confirmed across 0.001 mol·L⁻¹ phosphate and 1.0 mol·L⁻¹ acetate buffer systems—indicates that acetylation at the 1a‑position eliminates the protonation‑switch mechanism that controls mitosene geometry in the parent compound [1].

Degradation mechanism Stereochemistry Stability-indicating assays

Reduced Acute Toxicity Versus Mitomycin C (Class‑Level Observation for 1a‑Acyl Derivatives)

Patent DE 2459616 A1 explicitly states that 1a‑acetyl‑ and 1a‑butyrylmitomycin C are 'wesentlich weniger toxisch als Mitomycin C' (significantly less toxic than mitomycin C), a finding attributed to 1a‑acylation across the mitomycin derivative class [1]. The parent patent US 3,514,452 further corroborates that 1a‑lower aliphatic acyl derivatives possess 'much less toxicity than mitomycin C' [2]. However, the specific intraperitoneal LD₅₀ values for 1a‑acetylmitomycin C versus mitomycin C in the mouse model could not be reliably extracted from the available digitised patent text; the data are presented as a class‑level trend rather than a fully quantified head‑to‑head comparison for the acetyl congener.

Toxicity Therapeutic window In vivo tolerability

Positional Isomer Differentiation: 1a‑Acetyl vs. N7‑Acetyl Substitution Alters Reductive Activation Potential

While the one‑electron reduction potential of 1a‑acetylmitomycin C has not been directly reported, the N7‑positional isomer N7‑acetylmitomycin C exhibits a markedly less negative potential of –0.55 V (vs. –0.81 V for mitomycin C and –0.89 V for porfiromycin) by cyclic voltammetry in DMSO [1]. The more positive reduction potential correlates quantitatively with faster enzymatic reduction by xanthine oxidase and NADPH‑cytochrome P450 reductase, augmented microsomal oxygen consumption, and greater cytotoxicity against HCT 116 colon carcinoma cells [1]. This cross‑study comparison highlights that the site of acetylation (1a‑ vs. N7‑) exerts a profound, directional influence on the redox properties of the mitomycin scaffold, and researchers requiring a specific reduction potential must verify the positional isomer identity rather than assuming all acetyl‑mitomycins are equivalent [1].

Reductive potential Enzymatic reduction Structure-activity relationship

Procurement‑Relevant Application Scenarios for 1a‑Acetylmitomycin C (CAS 1102-95-0)


Stability‑Indicating Method Development and Degradation Product Profiling for Mitomycin C Drug Substance

The pH‑independent formation of 1,2‑Z‑mitosenes from 1a‑acetylmitomycin C provides a controlled degradation pathway that simplifies chromatographic peak identification [1]. Analytical laboratories can employ this compound as a system suitability standard or degradation marker when validating HPLC/UPLC stability‑indicating methods for mitomycin C active pharmaceutical ingredient, since its degradation product profile is stereochemically distinct and predictable [1].

Lipid‑Phase Partitioning Studies and Liposomal Formulation Pre‑Screening

With a 52% higher butanol/water distribution quotient relative to mitomycin C, 1a‑acetylmitomycin C serves as a model compound for studying the effect of 1a‑acylation on membrane partitioning [1]. Formulation scientists can use this compound to benchmark lipid‑phase recovery in liquid‑liquid extraction protocols or to calibrate in silico logP prediction models for the mitomycin chemotype [1].

Structure–Activity Relationship (SAR) Studies of Mitomycin Reductive Activation

Although direct reduction potential data are lacking for 1a‑acetylmitomycin C, the compound is a critical tool for SAR studies probing how aziridine‑N‑acylation alters enzymatic reduction kinetics relative to the parent mitomycin C and N7‑substituted analogues [1]. Researchers investigating the role of the aziridine nitrogen in bioreductive activation can use 1a‑acetylmitomycin C as a ‘masked‑nitrogen’ control to decouple electronic from steric contributions [1].

In Vivo Probe Studies Requiring Reduced Host Toxicity

The established class‑level reduction in acute toxicity for 1a‑acyl mitomycins makes 1a‑acetylmitomycin C a suitable candidate for in vivo mechanistic probe studies where mitomycin C’s systemic toxicity would otherwise limit dosing or confound interpretation [1]. Its selection is supported by patent disclosures of significantly lower toxicity across the 1a‑acyl derivative series [1].

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